molecular formula C₁₄H₁₄N₄O₃ B1662804 Avadomide CAS No. 1015474-32-4

Avadomide

カタログ番号 B1662804
CAS番号: 1015474-32-4
分子量: 286.29 g/mol
InChIキー: RSNPAKAFCAAMBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avadomide is an experimental cereblon E3 ligase modulator, or thalidomide analog, studied to see if it is effective against cancer . It is a novel agent for Diffuse large B-cell lymphoma (DLBCL) with antitumor and immunomodulatory activity .


Molecular Structure Analysis

Avadomide has the IUPAC name 3-(5-Amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione . Its molecular formula is C14H14N4O3 and its molar mass is 286.291 g·mol−1 .


Physical And Chemical Properties Analysis

Avadomide has the molecular formula C14H14N4O3 and a molar mass of 286.291 g·mol−1 . Further physical and chemical properties are not detailed in the available resources.

科学的研究の応用

1. Treatment of Advanced Malignancies

  • Summary of Application: Avadomide is a novel, small-molecule therapeutic agent that modulates cereblon E3 ligase activity and exhibits potent antitumor and immunomodulatory activities. It was evaluated in a first-in-human phase I study for its safety and clinical activity in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma .
  • Methods of Application: Thirty-four patients were treated with avadomide in 7 dose-escalation cohorts using a 3 + 3 design (0.5–3.5 mg, 28-day continuous dosing cycles). The primary objectives were to determine the dose-limiting toxicity (DLT), nontolerated dose (NTD), maximum tolerated dose (MTD), recommended phase II dose, and pharmacokinetics of avadomide .
  • Results: Dose-limiting toxicities were reported in 2 patients, and grade ≥3 treatment-emergent adverse events (TEAEs) occurred in 14 patients (41%). The most common TEAEs (≥15%) were fatigue, neutropenia, and diarrhea. The NTD and MTD were 3.5 and 3.0 mg, respectively. Of 5 patients with NHL, 1 achieved a complete response, and 2 had partial responses .

2. Treatment of Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)

  • Summary of Application: Avadomide is a cereblon-modulating agent with immunomodulatory and direct antitumor activities. This phase 1 dose-expansion study assessed the safety and clinical activity of avadomide monotherapy in patients with de novo relapsed/refractory (R/R) DLBCL and transformed lymphoma .
  • Methods of Application: Ninety-seven patients with R/R DLBCL, including 12 patients with transformed lymphoma, received 3 to 5 mg avadomide administered on continuous or intermittent schedules until unacceptable toxicity, disease progression, or withdrawal .
  • Results: Eighty-two patients (85%) experienced ≥1 grade 3/4 treatment-emergent adverse events (AEs), most commonly neutropenia (51%), infections (24%), anemia (12%), and febrile neutropenia (10%). Discontinuations because of AEs occurred in 10% of patients. Among 84 patients with de novo R/R DLBCL, the overall response rate (ORR) was 29%, including 11% complete response (CR) .

1. Treatment of Advanced Malignancies

  • Summary of Application: Avadomide is a novel, small-molecule therapeutic agent that modulates cereblon E3 ligase activity and exhibits potent antitumor and immunomodulatory activities. It was evaluated in a first-in-human phase I study for its safety and clinical activity in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma .
  • Methods of Application: Thirty-four patients were treated with avadomide in 7 dose-escalation cohorts using a 3 + 3 design (0.5–3.5 mg, 28-day continuous dosing cycles). The primary objectives were to determine the dose-limiting toxicity (DLT), nontolerated dose (NTD), maximum tolerated dose (MTD), recommended phase II dose, and pharmacokinetics of avadomide .
  • Results: Dose-limiting toxicities were reported in 2 patients, and grade ≥3 treatment-emergent adverse events (TEAEs) occurred in 14 patients (41%). The most common TEAEs (≥15%) were fatigue, neutropenia, and diarrhea. The NTD and MTD were 3.5 and 3.0 mg, respectively. Of 5 patients with NHL, 1 achieved a complete response, and 2 had partial responses .

2. Treatment of Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)

  • Summary of Application: Avadomide is a cereblon-modulating agent with immunomodulatory and direct antitumor activities. This phase 1 dose-expansion study assessed the safety and clinical activity of avadomide monotherapy in patients with de novo relapsed/refractory (R/R) DLBCL and transformed lymphoma .
  • Methods of Application: Ninety-seven patients with R/R DLBCL, including 12 patients with transformed lymphoma, received 3 to 5 mg avadomide administered on continuous or intermittent schedules until unacceptable toxicity, disease progression, or withdrawal .
  • Results: Eighty-two patients (85%) experienced ≥1 grade 3/4 treatment-emergent adverse events (AEs), most commonly neutropenia (51%), infections (24%), anemia (12%), and febrile neutropenia (10%). Discontinuations because of AEs occurred in 10% of patients. Among 84 patients with de novo R/R DLBCL, the overall response rate (ORR) was 29%, including 11% complete response (CR) .

1. Treatment of Advanced Malignancies

  • Summary of Application: Avadomide is a novel, small-molecule therapeutic agent that modulates cereblon E3 ligase activity and exhibits potent antitumor and immunomodulatory activities. It was evaluated in a first-in-human phase I study for its safety and clinical activity in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma .
  • Methods of Application: Thirty-four patients were treated with avadomide in 7 dose-escalation cohorts using a 3 + 3 design (0.5–3.5 mg, 28-day continuous dosing cycles). The primary objectives were to determine the dose-limiting toxicity (DLT), nontolerated dose (NTD), maximum tolerated dose (MTD), recommended phase II dose, and pharmacokinetics of avadomide .
  • Results: Dose-limiting toxicities were reported in 2 patients, and grade ≥3 treatment-emergent adverse events (TEAEs) occurred in 14 patients (41%). The most common TEAEs (≥15%) were fatigue, neutropenia, and diarrhea. The NTD and MTD were 3.5 and 3.0 mg, respectively. Of 5 patients with NHL, 1 achieved a complete response, and 2 had partial responses .

2. Treatment of Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)

  • Summary of Application: Avadomide is a cereblon-modulating agent with immunomodulatory and direct antitumor activities. This phase 1 dose-expansion study assessed the safety and clinical activity of avadomide monotherapy in patients with de novo relapsed/refractory (R/R) DLBCL and transformed lymphoma .
  • Methods of Application: Ninety-seven patients with R/R DLBCL, including 12 patients with transformed lymphoma, received 3 to 5 mg avadomide administered on continuous or intermittent schedules until unacceptable toxicity, disease progression, or withdrawal .
  • Results: Eighty-two patients (85%) experienced ≥1 grade 3/4 treatment-emergent adverse events (AEs), most commonly neutropenia (51%), infections (24%), anemia (12%), and febrile neutropenia (10%). Discontinuations because of AEs occurred in 10% of patients. Among 84 patients with de novo R/R DLBCL, the overall response rate (ORR) was 29%, including 11% complete response (CR) .

Safety And Hazards

Avadomide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Avadomide has shown promising clinical activity and tolerability in patients with relapsed and refractory diffuse large B-cell lymphoma (DLBCL) . Future studies can assess the immunomodulatory effects of avadomide in glioma tumors and provide rationale for combination therapies, including the use of immuno-oncology agents .

特性

IUPAC Name

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNPAKAFCAAMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avadomide

CAS RN

1015474-32-4
Record name Avadomide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015474324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avadomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AVADOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DZS29F59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In certain embodiments, when the hydrogen donor is formic acid, the transfer hydrogenation further comprises the step of hydrolyzing N-(3-(2,6-dioxopiperidin-3-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-5-yl)formamide to form 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione as described herein elsewhere.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3-(2,6-dioxopiperidin-3-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-5-yl)formamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-(2-methyl-5-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione (250 mg) and Pd(OH)2 on carbon (110 mg) in DMF (40 mL) was shaken under hydrogen (50 psi) for 12 hrs. The suspension was filtered through a pad of Celite and washed with DMF (10 mL). The filtrate was concentrated in vacuo and the resulting oil was purified by flash column chromatography (silica gel, methanol/methylene chloride) to give 3-(5-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione as a white solid (156 mg, 69% yield): HPLC: Waters Symmetry C18, 5 μm, 3.9×150 mm, 1 mL/min, 240 nm, 10/90 CH3CN/0.1% H3PO4, 3.52 min (99.9%); mp: 293-295° C.; 1H NMR (DMSO-d6) δ 2.10-2.17 (m, 1H, CHH), 2.53 (s, 3H, CH3), 2.59-2.69 (m, 2H, CH2), 2.76-2.89 (m, 1H, CHH), 5.14 (dd, J=6, 11 Hz, 1H, NCH), 6.56 (d, J=8 Hz, 1H, Ar), 6.59 (d, J=8 Hz, 1H, Ar), 7.02 (s, 2H, NH2), 7.36 (t, J=8 Hz, 1H, Ar), 10.98 (s, 1H, NH); 13C NMR (DMSO-d6) δ 20.98, 23.14, 30.52, 55.92, 104.15, 110.48, 111.37, 134.92, 148.17, 150.55, 153.62, 162.59, 169.65, 172.57; LCMS: MH=287; Anal. Calcd. for C14H14N4O3+0.3H2O: C, 57.65; H, 5.05; N, 19.21. Found: C, 57.50; H, 4.73; N, 19.00.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Avadomide
Reactant of Route 2
Avadomide
Reactant of Route 3
Reactant of Route 3
Avadomide
Reactant of Route 4
Avadomide
Reactant of Route 5
Avadomide
Reactant of Route 6
Avadomide

Citations

For This Compound
357
Citations
C Carpio, R Bouabdallah, L Ysebaert… - Blood, The Journal …, 2020 - ashpublications.org
… activity of avadomide monotherapy … avadomide in R/R DLBCL. Ninety-seven patients with R/R DLBCL, including 12 patients with transformed lymphoma, received 3 to 5 mg avadomide …
Number of citations: 54 ashpublications.org
DW Rasco, KP Papadopoulos, M Pourdehnad… - Clinical Cancer …, 2019 - AACR
… Avadomide is a novel, small-molecule therapeutic agent that modulates cereblon E3 ligase … evaluated the safety and clinical activity of avadomide in patients with advanced solid tumors…
Number of citations: 81 aacrjournals.org
JM Michot, R Bouabdallah, U Vitolo… - The Lancet …, 2020 - thelancet.com
Background Avadomide (CC-122) is a novel oral cereblon-modulating agent with promising activity in non-Hodgkin lymphoma. We aimed to examine the safety and preliminary activity …
Number of citations: 25 www.thelancet.com
A Renneville, JA Gasser, DE Grinshpun… - Blood cancer …, 2021 - AACR
We extend the potential clinical scope of thalidomide analogues by the identification of a novel avadomide-dependent CRL4 CRBN substrate, ZMYM2. Avadomide induces …
Number of citations: 20 aacrjournals.org
JM Michot, R Bouabdallah, JK Doorduijn, U Vitolo… - Blood, 2018 - Elsevier
… Avadomide active ingredient in capsule (AIC) formulation at doses of 1, 2, 3, and 4 mg and avadomide … 3 mg of 4 mg of avadomide (F6 or AIC); 2 pts received 2 mg of avadomide (AIC). …
Number of citations: 5 www.sciencedirect.com
LJ Nastoupil, F Bijou, V Ribrag, JC Chavez, TE Witzig… - Blood, 2018 - Elsevier
… Avadomide, a cereblon-modulating agent that promotes … Avadomide demonstrated promising clinical activity in combination … Herein, we report FL subgroup analyses for the avadomide …
Number of citations: 9 www.sciencedirect.com
H Nishi, K Gotoh, Y Tomimaru, S Kobayashi… - Cancer Chemotherapy …, 2023 - Springer
… Our findings suggest that avadomide could be a novel … In addition, avadomide has been shown to inhibit tumor growth … the therapeutic effect of avadomide using the human PDAC cell …
Number of citations: 4 link.springer.com
N Ioannou, PR Hagner, M Stokes… - Blood, The Journal …, 2021 - ashpublications.org
… We first examined the ability of patient T cells to form synapses 48 with tumor cells following avadomide treatment. We found that avadomide enhanced the number of CD4 + or CD8 + T …
Number of citations: 47 ashpublications.org
LJ Nastoupil, J Kuruvilla, JC Chavez, F Bijou… - …, 2022 - Wiley Online Library
… avadomide in combination with rituximab. Here we report results from the dose-expansion phase, where patients received avadomide (3 mg avadomide … The avadomide dose was …
Number of citations: 5 onlinelibrary.wiley.com
K Hatake, T Chou, T Doi, Y Terui, H Kato… - Cancer …, 2021 - Wiley Online Library
… This phase I multicenter study evaluated avadomide in … Avadomide dose intensity was consistent across cohorts, and … This phase I study identified a tolerable dose of avadomide, …
Number of citations: 7 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。